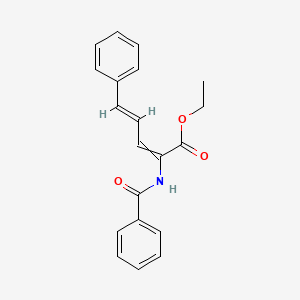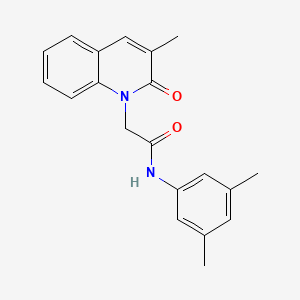![molecular formula C21H23NO6 B12464292 2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)
2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE typically involves multistep organic reactions. One common method involves the condensation of 3-methoxyphenylacetic acid with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 4-[(2-methoxyphenyl)carbamoyl]butanoate.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbamoyl groups play a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H23NO6 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(2-methoxyanilino)-5-oxopentanoate |
InChI |
InChI=1S/C21H23NO6/c1-26-16-8-5-7-15(13-16)18(23)14-28-21(25)12-6-11-20(24)22-17-9-3-4-10-19(17)27-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3,(H,22,24) |
Clave InChI |
RPAWCRLNUUBDLV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3,3,3-trifluoro-N-{[(4-fluorobenzyl)oxy]carbonyl}-2-(4-fluorophenyl)alaninate](/img/structure/B12464229.png)


![(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12464253.png)
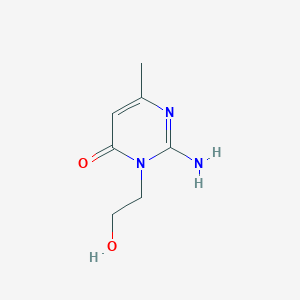
![2-[(2,2-diphenylacetyl)amino]benzoic Acid](/img/structure/B12464258.png)
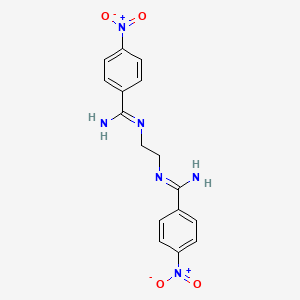
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464264.png)
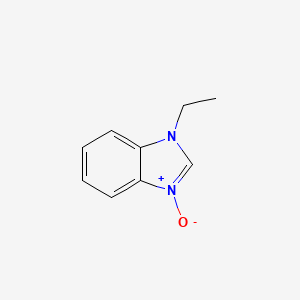
![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)
